A Technical Guide to 4-Bromo-3-chloro-2-methylbenzonitrile: Synthesis, Properties, and Spectroscopic Analysis
A Technical Guide to 4-Bromo-3-chloro-2-methylbenzonitrile: Synthesis, Properties, and Spectroscopic Analysis
Abstract
4-Bromo-3-chloro-2-methylbenzonitrile is a polysubstituted aromatic compound featuring a synthetically versatile nitrile group and two distinct halogen atoms. This arrangement makes it a valuable, albeit specialized, building block for medicinal chemistry and materials science. Its utility lies in the potential for selective, stepwise functionalization through reactions such as metal-catalyzed cross-coupling, nucleophilic substitution, and transformations of the nitrile moiety. This guide provides a comprehensive overview of its molecular structure, a plausible synthetic pathway with a detailed experimental protocol, a predictive analysis of its spectroscopic characteristics, and a discussion of its chemical reactivity and potential applications. As experimental data for this specific compound is sparse in peer-reviewed literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust scientific profile for researchers.
Molecular Identity and Physicochemical Properties
4-Bromo-3-chloro-2-methylbenzonitrile is a structurally complex aromatic molecule. The strategic placement of bromo, chloro, methyl, and nitrile groups on the benzene ring creates a unique electronic and steric environment, offering multiple avenues for synthetic elaboration.
The core identifiers and calculated properties of the molecule are summarized below. It is important to note that physical properties such as melting and boiling points have not been widely reported in the literature and should be determined experimentally.
| Identifier & Property | Value | Source |
| IUPAC Name | 4-Bromo-3-chloro-2-methylbenzonitrile | N/A |
| CAS Number | 1349716-41-1 | [1] |
| Molecular Formula | C₈H₅BrClN | [1] |
| Molecular Weight | 230.49 g/mol | [1] |
| Canonical SMILES | CC1=C(C=CC(=C1Cl)Br)C#N | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF); poorly soluble in water. | N/A |
Proposed Synthesis and Mechanistic Rationale
Synthetic Pathway Overview
The synthesis involves two key transformations:
-
Diazotization: Conversion of the aromatic primary amine to a diazonium salt.
-
Sandmeyer Reaction: Displacement of the diazonium group with a bromide using a copper(I) bromide catalyst. This classic reaction is a cornerstone of aromatic chemistry, providing a reliable method for introducing halides onto an aromatic ring from an aniline precursor.[2][3]
Caption: Proposed synthetic workflow for 4-Bromo-3-chloro-2-methylbenzonitrile.
Detailed Experimental Protocol
This protocol is adapted from standard procedures for the Sandmeyer reaction.[3][4]
Materials:
-
4-Amino-3-chloro-2-methylbenzonitrile (1.0 eq)
-
Hydrobromic acid (HBr), 48% aqueous solution (4.0 eq)
-
Sodium nitrite (NaNO₂), (1.1 eq)
-
Copper(I) bromide (CuBr), (1.2 eq)
-
Deionized water
-
Diethyl ether or Dichloromethane for extraction
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Diazotization (Step 1):
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add 4-Amino-3-chloro-2-methylbenzonitrile (1.0 eq) and 48% HBr (2.5 eq).
-
Cool the resulting slurry to 0 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the aniline slurry, ensuring the internal temperature is maintained between 0 and 5 °C.
-
Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of a clear solution or a fine precipitate of the diazonium salt indicates the completion of the reaction.
-
-
Sandmeyer Reaction (Step 2):
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr (1.5 eq) with gentle heating, then cool to room temperature.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring.
-
Causality: The Cu(I) salt catalyzes the decomposition of the diazonium salt via a single-electron transfer mechanism, generating an aryl radical and nitrogen gas, which is then trapped by the bromide to form the final product.[3]
-
Effervescence (evolution of N₂ gas) should be observed. After the initial vigorous reaction subsides, gently warm the reaction mixture to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain pure 4-Bromo-3-chloro-2-methylbenzonitrile.
-
Predictive Spectroscopic Analysis
No experimentally-derived spectra for this compound are readily available. The following analysis is a prediction based on established principles of NMR, IR, and MS for similarly substituted aromatic compounds.[5][6]
¹H NMR Spectroscopy
In a standard solvent like CDCl₃, the proton NMR spectrum is expected to be simple, showing two signals in the aromatic region and one in the aliphatic region.
-
Aromatic Protons (2H): There are two protons on the benzene ring at positions 5 and 6. They will appear as two distinct doublets due to coupling with each other.
-
H-6 (~7.6-7.8 ppm): This proton is ortho to the electron-withdrawing nitrile group and will be the most deshielded. It will appear as a doublet.
-
H-5 (~7.4-7.6 ppm): This proton is ortho to the bromine atom. It will appear as a doublet, coupled to H-6.
-
-
Methyl Protons (3H):
-
-CH₃ (~2.4-2.6 ppm): The methyl group at position 2 will appear as a singlet, as there are no adjacent protons to couple with.
-
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to show 8 distinct signals.
-
Nitrile Carbon (-C≡N): ~115-120 ppm.
-
Aromatic Carbons (6C):
-
C-CN (C1): ~110-115 ppm (quaternary carbon attached to the nitrile).
-
C-CH₃ (C2): ~138-142 ppm (quaternary carbon attached to the methyl group).
-
C-Cl (C3): ~135-139 ppm (quaternary carbon attached to chlorine).
-
C-Br (C4): ~125-130 ppm (quaternary carbon attached to bromine).
-
C5 & C6: ~130-135 ppm (two distinct signals for the carbons bearing protons).
-
-
Methyl Carbon (-CH₃): ~18-22 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹ , which is highly characteristic of a nitrile group.
-
C-H Aromatic Stretch: Weak to medium bands above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Bands in the range of 2850-3000 cm⁻¹.
-
C=C Aromatic Stretch: Several medium-intensity bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry would reveal the molecular weight and the characteristic isotopic pattern of bromine and chlorine.
-
Molecular Ion (M⁺): A complex cluster of peaks will be observed due to the isotopes of Br (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and Cl (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%).
-
The most abundant peak in the cluster will correspond to the C₈H₅⁷⁹Br³⁵ClN ion at m/z ≈ 229 .
-
Other significant peaks will appear at m/z ≈ 231 ([M+2]⁺, from ⁸¹Br³⁵Cl and ⁷⁹Br³⁷Cl) and m/z ≈ 233 ([M+4]⁺, from ⁸¹Br³⁷Cl). The relative intensities of these peaks provide a definitive signature for the presence of one bromine and one chlorine atom.
Chemical Reactivity and Applications
The synthetic utility of 4-Bromo-3-chloro-2-methylbenzonitrile stems from the diverse reactivity of its functional groups, positioning it as a valuable intermediate in the synthesis of complex organic molecules.
Reactivity Profile
-
Halogen Reactivity: The presence of two different halogens allows for selective cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination). This differential reactivity enables sequential functionalization, a powerful strategy in constructing complex molecular scaffolds.[7]
-
Nitrile Group Transformations: The nitrile group is a versatile functional handle. It can be:
-
Hydrolyzed to a primary amide or a carboxylic acid under acidic or basic conditions.
-
Reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), providing a route to benzylic amines.
-
Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.
-
-
Electrophilic Aromatic Substitution: The benzene ring is generally deactivated towards further electrophilic substitution due to the electron-withdrawing nature of the nitrile and halogen substituents.[8]
Potential Applications
Given its structure, this compound is a prime candidate for use in:
-
Pharmaceuticals: Halogenated aromatic compounds are ubiquitous in drug discovery, often used to modulate pharmacokinetic properties or to act as key binding elements (e.g., through halogen bonding).[9] This scaffold could serve as a core for synthesizing novel kinase inhibitors, receptor antagonists, or other bioactive molecules.
-
Agrochemicals: Many modern pesticides and herbicides are built upon halogenated aromatic cores.[10]
-
Materials Science: Benzonitrile derivatives are precursors to advanced polymers and materials for organic electronics due to their electronic properties and thermal stability.[7]
Safety and Handling
Specific toxicological data for 4-Bromo-3-chloro-2-methylbenzonitrile is not available. However, based on analogous compounds like 4-bromo-3-methylbenzonitrile and 4-bromo-2-chlorobenzonitrile, the following hazards should be assumed.[11][12]
-
Hazard Classification: Likely harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Handle only in a well-ventilated fume hood. Wear appropriate protective equipment, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Disclaimer: This information is for research purposes only. A comprehensive, substance-specific Safety Data Sheet (SDS) from the supplier must be consulted prior to any handling or use of this compound.
References
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-
Catalytic Cyanation of C–N Bonds with CO2/NH3 . PubMed Central, National Institutes of Health. [Link]
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Reactions involving arenediazonium salts . Lumen Learning, Organic Chemistry II. [Link]
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Sandmeyer reaction Details . Wikipedia. [Link]
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Deaminative Cyanation of Anilines by Oxylanion Radical Transfer . Organic Letters. [Link]
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Chemical Properties of Benzonitrile, 4-bromo- (CAS 623-00-7) . Cheméo. [Link]
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4-Bromo-3-methylbenzonitrile Safety Information . PubChem, National Institutes of Health. [Link]
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NMR Prediction Software . ACD/Labs. [Link]
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Substitution Reactions of Benzene and Other Aromatic Compounds . Michigan State University Chemistry. [Link]
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Electrophilic Aromatic Substitution Reactions - Bromination . Chemistry LibreTexts. [Link]
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4-Bromo-3-chloro-2-methylbenzaldehyde Information . PubChem, National Institutes of Health. [Link]
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Electrophilic Substitution Revision Note . Save My Exams. [Link]
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Electrophilic substitution - the halogenation of benzene . Chemguide. [Link]
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Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile . ResearchGate. [Link]
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Bromomalononitrile Synthesis . Organic Syntheses. [Link]
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Au‐Catalyzed Stereoselective Ritter Reaction . ResearchGate. [Link]
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Visible light-mediated halogenation of organic compounds . Chemical Society Reviews. [Link]
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